

# An In-depth Technical Guide to Methanesulfinyl-acetonitrile and Its Chemical Relatives

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## Compound of Interest

Compound Name: **Methanesulfinyl-acetonitrile**

Cat. No.: **B1278698**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methanesulfinyl-acetonitrile**, a specialty chemical of interest in organic synthesis and pharmaceutical research. Due to a general scarcity of detailed public information on this specific compound, this document also draws comparisons with its close chemical relatives: the precursor Methylthioacetonitrile and the more common analogue, Methylsulfonylacetonitrile. This comparative approach is intended to provide a clearer context for researchers and to facilitate a deeper understanding of its chemical properties and potential applications.

## Nomenclature and Alternate Names: Clarifying the Sulfinyl vs. Sulfonyl Distinction

A critical point of clarification for researchers is the distinction between "methanesulfinyl" and "methanesulfonyl" moieties. The "sulfinyl" group contains a sulfur atom double-bonded to one oxygen atom (a sulfoxide), whereas the "sulfonyl" group has a sulfur atom double-bonded to two oxygen atoms (a sulfone). This seemingly small difference significantly impacts the chemical and physical properties of the molecule.

**Methanesulfinyl-acetonitrile** (CAS RN: 52109-49-6) is the primary subject of this guide. Its nomenclature can be varied, and researchers may encounter it under several synonyms. In contrast, **Methylsulfonylacetonitrile** (CAS RN: 2274-42-2) is a more widely documented

compound. Due to the similarity in their names, it is imperative to verify the CAS Registry Number to ensure the correct compound is being referenced.

Below is a table summarizing the alternate names and key identifiers for **Methanesulfinyl-acetonitrile** and its related compounds.

Identifier	Methanesulfinyl-acetonitrile	Methylthioacetonitrile	Methylsulfonylacetonitrile
IUPAC Name	2-(Methylsulfinyl)acetonitrile	2-(Methylthio)acetonitrile	2-(Methylsulfonyl)acetonitrile
CAS Registry Number	52109-49-6	35120-10-6	2274-42-2[1]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> NOS	C <sub>3</sub> H <sub>5</sub> NS[2]	C <sub>3</sub> H <sub>5</sub> NO <sub>2</sub> S[1]
Molecular Weight	103.14 g/mol	87.14 g/mol [2]	119.14 g/mol [1]
Common Synonyms	(Methylsulfinyl)acetonitrile[2]	(Methylthio)acetonitrile[2]	Mesylacetonitrile[1]
2-(Methylsulfinyl)ethane nitrile	Acetonitrile, (methylthio)-[2]	(Methylsulfonyl)acetonitrile[1]	
Cyanomethyl methyl sulfone			

## Physicochemical Properties

The following table summarizes the available and computed physicochemical properties for **Methanesulfinyl-acetonitrile** and its comparators. Data for **Methanesulfinyl-acetonitrile** is limited, and some values are predicted.

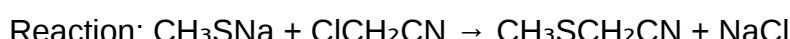
Property	Methanesulfinyl-acetonitrile	Methylthioacetonitrile	Methylsulfonylacetonitrile
Appearance	Not available	Colorless to light yellow liquid	White solid
Melting Point	Not available	Not available	81-84 °C[3]
Boiling Point	Not available	Not available	195-200 °C[3]
Density	Not available	Not available	1.258 g/cm³[3]
Solubility	Not available	Not available	Slightly soluble in water[3]

## Proposed Experimental Protocol: Synthesis of Methanesulfinyl-acetonitrile

While a specific, detailed experimental protocol for the synthesis of **Methanesulfinyl-acetonitrile** is not readily available in published literature, a plausible and effective method is the controlled oxidation of its sulfide precursor, Methylthioacetonitrile. The following proposed protocol is based on well-established methods for the oxidation of sulfides to sulfoxides.

### Synthesis of the Precursor: Methylthioacetonitrile

A common method for the synthesis of  $\alpha$ -cyano sulfides is the reaction of an alkali metal salt of a thiol with a haloacetonitrile.



Materials:

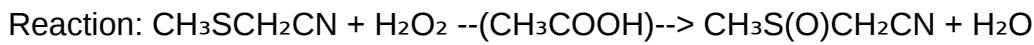
- Sodium thiomethoxide ( $\text{CH}_3\text{SNa}$ )
- Chloroacetonitrile ( $\text{ClCH}_2\text{CN}$ )
- Anhydrous ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of chloroacetonitrile to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
- Remove the ethanol under reduced pressure.
- The resulting crude Methylthioacetonitrile can be purified by vacuum distillation.

## Oxidation of Methylthioacetonitrile to Methanesulfinyl-acetonitrile

The selective oxidation of the sulfide to a sulfoxide without further oxidation to the sulfone is key. Common reagents for this transformation include hydrogen peroxide in acetic acid.



Materials:

- Methylthioacetonitrile ( $\text{CH}_3\text{SCH}_2\text{CN}$ )
- Hydrogen peroxide (30% aqueous solution)
- Glacial acetic acid
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve Methylthioacetonitrile in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add one equivalent of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
- After the addition, allow the mixture to stir at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
- Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acetic acid is neutralized.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield crude **Methanesulfinyl-acetonitrile**.
- Purification can be achieved by column chromatography on silica gel.

## Spectroscopic Data

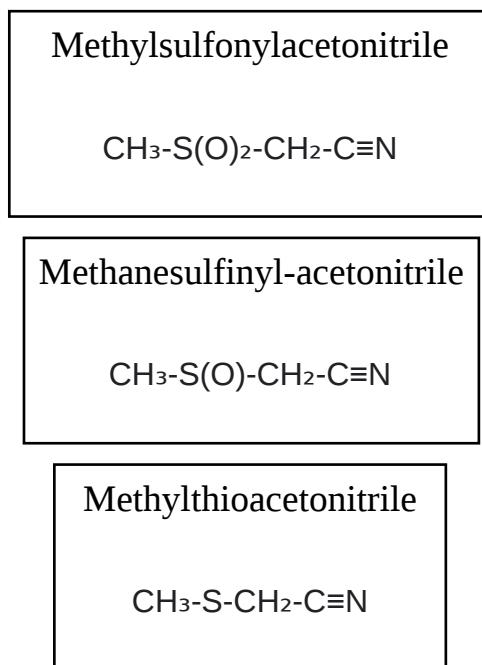
Detailed spectroscopic data for **Methanesulfinyl-acetonitrile** is not widely available. Below is a summary of available data for the precursor and the sulfonyl analogue for comparative purposes.

Spectroscopic Data	Methylthioacetonitrile	Methylsulfonylacetonitrile
<sup>1</sup> H NMR	Spectral data is available in various databases.	Spectral data is available in various databases. <a href="#">[1]</a>
<sup>13</sup> C NMR	Spectral data is available in various databases.	Spectral data is available in various databases. <a href="#">[1]</a>
IR Spectroscopy	IR spectra are available, showing characteristic C≡N and C-S stretching frequencies. <a href="#">[2]</a>	IR spectra are available, showing characteristic C≡N, S=O (symmetric and asymmetric), and C-S stretching frequencies. <a href="#">[1]</a>
Mass Spectrometry	Mass spectral data is available. <a href="#">[2]</a>	Mass spectral data is available. <a href="#">[1]</a>

## Visualizations

### Chemical Structures

To visually underscore the differences between these related compounds, their chemical structures are presented below in DOT language.

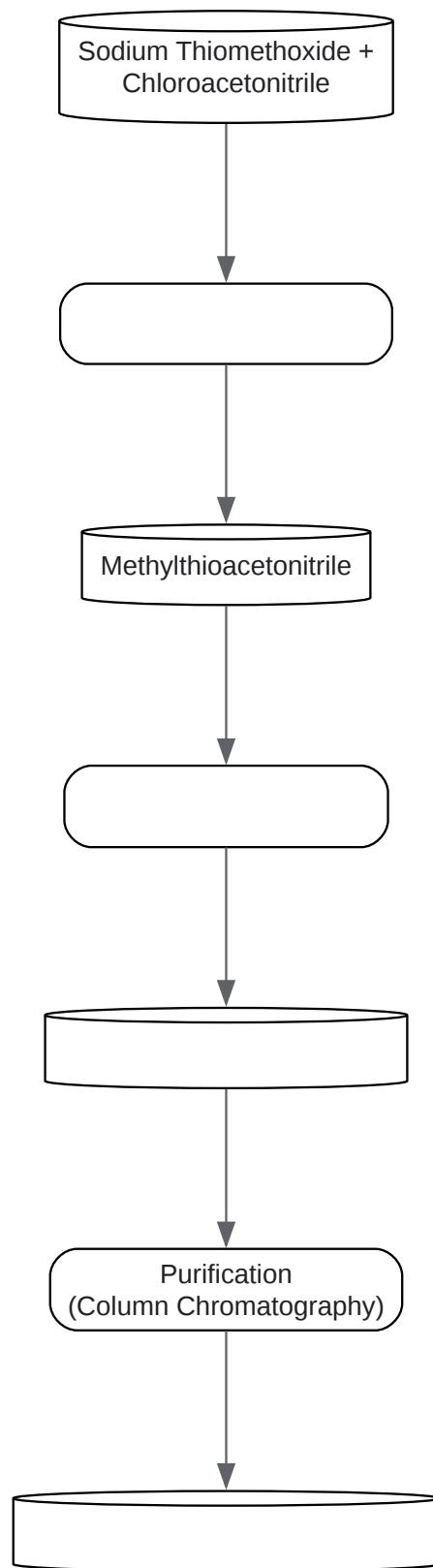


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Caption: Chemical structures of the three related nitriles.

## Proposed Synthesis Workflow

The logical flow for the proposed synthesis of **Methanesulfinyl-acetonitrile** is depicted in the following workflow diagram.

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Caption: Proposed workflow for the synthesis of **Methanesulfinyl-acetonitrile**.

## Conclusion

**Methanesulfinyl-acetonitrile** represents a potentially valuable, yet under-documented, chemical entity for researchers in organic synthesis and drug discovery. This guide has aimed to provide a comprehensive starting point by clarifying its nomenclature, presenting available data, and proposing a robust synthetic protocol. The clear distinction from its sulfonyl analogue, **Methylsulfonylacetonitrile**, is crucial for accurate research and development. Further experimental investigation is warranted to fully characterize the properties and reactivity of **Methanesulfinyl-acetonitrile** and unlock its potential in various scientific applications.

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## References

- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylthioacetonitrile | C3H5NS | CID 99295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
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